molecular formula C11H11BrF2O2 B14068711 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one

1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one

Katalognummer: B14068711
Molekulargewicht: 293.10 g/mol
InChI-Schlüssel: QZOSWBCUWOAQIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a bromomethyl (-CH₂Br) and difluoromethoxy (-OCF₂H) group on the aromatic ring. This compound belongs to the family of aryl ketones, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical industries. The bromomethyl group confers reactivity for nucleophilic substitution, while the difluoromethoxy moiety enhances lipophilicity and metabolic stability, making it a candidate for further derivatization .

For instance, 1-(3-(trifluoromethyl)phenyl)propan-2-one is a precursor to fenfluramine, an anti-seizure medication , highlighting the pharmacological relevance of such scaffolds.

Eigenschaften

Molekularformel

C11H11BrF2O2

Molekulargewicht

293.10 g/mol

IUPAC-Name

1-[3-(bromomethyl)-5-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O2/c1-7(15)2-8-3-9(6-12)5-10(4-8)16-11(13)14/h3-5,11H,2,6H2,1H3

InChI-Schlüssel

QZOSWBCUWOAQIT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)OC(F)F)CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Propan-2-one Precursors

The most common route involves bromination of 3-(difluoromethoxy)-5-methylphenylpropan-2-one. N-Bromosuccinimide (NBS) serves as the brominating agent, with reactions conducted in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) under radical initiation. Benzoyl peroxide (0.5–1.0 mol%) initiates the radical chain mechanism, enabling selective bromination at the methyl group.

Key Reaction Parameters :

  • Temperature : 60–80°C (reflux conditions)
  • Reaction Time : 6–12 hours
  • Yield : 68–75% after purification

Side reactions, such as dibromination or oxidation of the ketone moiety, are minimized by maintaining stoichiometric control (NBS:substrate = 1:1) and inert atmospheres.

Palladium-Catalyzed Coupling

An alternative method employs palladium-catalyzed cross-coupling between 3-(difluoromethoxy)phenylboronic acid and bromoacetone derivatives. This route, while less common, avoids radical intermediates and offers better regioselectivity.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/water (4:1 v/v)
  • Yield : 60–65%

Industrial-Scale Production

Continuous Flow Bromination

Industrial synthesis prioritizes continuous flow systems to enhance safety and scalability. A tubular reactor with:

  • Residence Time : 15–20 minutes
  • Pressure : 3–5 bar
  • Temperature : 70°C

achieves 85% conversion per pass, with in-line IR monitoring for real-time adjustment.

Solvent Recycling

Ethyl acetate from the quenching step is distilled and reused, reducing waste generation by 40%.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) yields 98% purity.
  • Recrystallization : Ethanol/water (7:3) at −20°C produces needle-like crystals (mp 92–94°C).

Analytical Data

Spectroscopic Feature Observation Source
¹H NMR (400 MHz, CDCl₃) δ 4.35 (s, 2H, CH₂Br), 6.82 (m, 2H, ArH)
¹³C NMR (101 MHz, CDCl₃) δ 207.5 (C=O), 34.1 (CH₂Br)
IR (KBr) 1705 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F)
HRMS (ESI+) m/z 293.0021 [M+H]⁺

Optimization Strategies

Radical Initiator Screening

Comparative studies show AIBN (azobisisobutyronitrile) outperforms benzoyl peroxide in DCM, reducing reaction time to 4 hours with 78% yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase bromomethyl group reactivity but risk ketone oxidation. Balancing solvent polarity and stability is critical.

Challenges and Solutions

Moisture Sensitivity

The bromomethyl group hydrolyzes readily; thus, reactions require anhydrous conditions (<50 ppm H₂O). Molecular sieves (4Å) or triethylamine (1 equiv) mitigate this.

Byproduct Formation

Dibrominated byproducts (≤12%) are removed via fractional crystallization or selective adsorption on activated carbon.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one with structurally related aryl ketones:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one -BrCH₂ (C3), -OCF₂H (C5) C₁₁H₁₀BrF₂O₂ 291.10 (estimated) High reactivity for alkylation; potential API intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (C3) C₁₀H₉F₃O 202.17 Precursor to fenfluramine ; electron-withdrawing CF₃ enhances stability
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one -F (C3), -CF₃ (C5) C₁₀H₈F₄O 220.16 High density (1.268 g/cm³); predicted boiling point: 198.4°C
1-(3-(Methylthio)phenyl)propan-2-one -SCH₃ (C3) C₁₀H₁₂OS 180.27 Lower polarity due to -SCH₃; used in heterocycle synthesis

Physicochemical Properties

  • Lipophilicity: The difluoromethoxy group increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Thermal Stability : Brominated analogs are typically less thermally stable than fluorinated derivatives due to weaker C-Br bonds .

Research Findings and Limitations

  • Synthetic Challenges : Bromomethyl groups may lead to side reactions (e.g., elimination) under basic conditions, requiring optimized reaction protocols .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence; properties are inferred from analogs.

Biologische Aktivität

1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique molecular structure that includes bromine and fluorine substituents, which often enhance biological properties through increased lipophilicity and altered interactions with biological targets. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one is C12H12BrF2O2, with a molecular weight of 327.55 g/mol. Its structure includes:

  • A propanone moiety.
  • A bromomethyl group at the 3-position of the phenyl ring.
  • A difluoromethoxy group at the 5-position.

This arrangement is critical for its reactivity and potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one exhibit significant antimicrobial activity. The presence of halogen atoms (bromine and fluorine) typically enhances biological activity by improving the compound's ability to penetrate lipid membranes, which is essential for targeting microbial cells.

Mechanistic Insights

Understanding the mechanisms through which 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one exerts its biological effects is crucial. Compounds with similar structures often interact with specific enzymes or receptors involved in disease processes. For example, the interaction with histone deacetylases (HDACs) can lead to altered gene expression patterns beneficial in treating cancer .

Comparative Analysis of Related Compounds

To better understand the potential of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesUnique Properties
1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-2-oneLacks difluoromethoxy groupMay exhibit different reactivity due to absence of fluorine
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-oneContains trifluoromethoxy groupPotentially enhanced lipophilicity compared to difluoromethoxy version
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-oneDifferent position of substituentsMay influence biological activity and chemical reactivity

This table highlights how variations in substituents can significantly affect the chemical behavior and potential applications of similar compounds.

Study on Related Compounds

One study examined a series of brominated phenyl ketones, revealing their effectiveness against various cancer cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity . While direct data on 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one is not available, these findings suggest that it may exhibit comparable efficacy.

In Vivo Models

In vivo studies using animal models have shown that related compounds can effectively reduce tumor size and improve survival rates when administered at specific dosages. For instance, compounds targeting HDACs have been particularly effective in models of breast cancer . Further research into 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one could elucidate its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.